

Physicochemical Properties of Isoxathion for Environmental Modeling: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isoxathion*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of the organothiophosphate insecticide **Isoxathion**. Understanding these properties is critical for developing accurate environmental fate and transport models, which are essential for risk assessment and regulatory decision-making. The information presented herein is curated for researchers, environmental scientists, and professionals involved in drug and pesticide development.

Core Physicochemical Properties

The environmental behavior of **Isoxathion** is governed by its intrinsic physical and chemical characteristics. These properties determine its partitioning between air, water, soil, and biota, as well as its persistence in the environment. The key physicochemical parameters for **Isoxathion** are summarized in the tables below.

Table 1: Identification and General Properties of Isoxathion

Property	Value	Source(s)
Chemical Name	O,O-diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate	[1]
CAS Number	18854-01-8	[1]
Molecular Formula	C ₁₃ H ₁₆ NO ₄ PS	[1]
Molecular Weight	313.31 g/mol	[1]
Appearance	Pale yellow liquid	[2]
Boiling Point	160 °C at 0.15 mm Hg	[2]
Density	1.258 g/cm ³	[2]

Table 2: Environmental Fate and Transport Parameters of Isoxathion

Property	Value	Temperature (°C)	Interpretation for Environmental Modeling	Source(s)
Water Solubility	1.9 mg/L	25	Low water solubility suggests limited mobility in surface water but potential for runoff adsorbed to particulate matter.	
Vapor Pressure	< 0.133 mPa (< 1 x 10 ⁻⁶ mm Hg)	25	Low volatility indicates that atmospheric transport in the gas phase is not a significant dissipation pathway.	[2]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.88	Not Specified	A high Log K _{ow} value indicates a strong tendency to partition into organic matter and fatty tissues, suggesting a potential for bioaccumulation.	
K _{oc} (Soil Organic Carbon-Water)	14,568	Not Specified	A very high K _{oc} value indicates that Isoxathion is	[1]

Partitioning Coefficient			expected to be immobile in soil, with a strong tendency to adsorb to soil organic matter.
Henry's Law Constant (calculated)	6.1×10^{-8} atm·m ³ /mol	25	The low Henry's Law constant suggests that volatilization from water surfaces is not an important fate process. [1]

Table 3: Degradation of Isoxathion

Degradation Process	Half-life (DT ₅₀)	Conditions	Key Degradation Products	Source(s)
Soil Metabolism (Biodegradation)	9 - 40 days	Varies with soil type and conditions	Isoxathion oxon, 3-hydroxy-5-phenylisoxazole, Benzoic acid	[2]
Aqueous Photolysis	12 - 18 days	In water	5-phenyl-3H-oxazolin-2-one (from hydrolysis product)	[1] [2]
Hydrolysis	Unstable to alkali	Alkaline conditions	3-hydroxy-5-phenylisoxazole	[2]

Experimental Protocols for Physicochemical Property Determination

The following sections describe the standardized experimental methodologies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP), that are typically employed to determine the physicochemical properties of pesticides like **Isoxathion**.

Water Solubility: Column Elution Method (OECD 105)

This method is suitable for substances with low water solubility, such as **Isoxathion**.

Principle: A column is filled with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is continuously monitored until it reaches a plateau, which is considered the saturation concentration (i.e., water solubility).

Detailed Methodology:

- **Preparation of the Column:** A suitable inert carrier material (e.g., glass beads, silica gel) is coated with the test substance. This is typically achieved by dissolving **Isoxathion** in a volatile solvent, mixing it with the carrier, and then evaporating the solvent. The coated carrier is packed into a chromatography column.
- **Elution:** Degassed, purified water is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at a constant value (e.g., 25 °C).
- **Analysis:** The concentration of **Isoxathion** in the eluate is determined at regular intervals using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Determination of Solubility:** The elution is continued until the concentration of **Isoxathion** in the eluate becomes constant, indicating that saturation has been reached. The mean of the plateau concentrations is taken as the water solubility.

Vapor Pressure: Gas Saturation Method (OECD 104)

This method is appropriate for determining the low vapor pressure of substances like **Isoxathion**.

Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over the test substance at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure can be calculated.

Detailed Methodology:

- Sample Preparation: A known amount of **Isoxathion** is placed in a thermostatically controlled saturation column or chamber.
- Gas Saturation: A stream of a dry, inert carrier gas is passed through the saturation chamber at a low, accurately controlled flow rate. The temperature of the chamber is maintained at a constant value.
- Trapping: The vapor-saturated gas stream is passed through a trapping system (e.g., a cold trap or a sorbent tube) to collect the **Isoxathion**.
- Quantification: The amount of **Isoxathion** collected in the trap is quantified using an appropriate analytical technique (e.g., Gas Chromatography).
- Calculation: The vapor pressure is calculated from the mass of the substance collected, the volume of the carrier gas passed through the system, and the temperature, using the ideal gas law.

Octanol-Water Partition Coefficient (Log K_{ow}): Shake Flask Method (OECD 107)

This is the classical method for determining the Log K_{ow} and is suitable for substances with values in the range of -2 to 4, which includes **Isoxathion**.

Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.

Detailed Methodology:

- Solvent Preparation: Both n-octanol and water are mutually saturated before the experiment by stirring them together for 24 hours and then allowing them to separate.
- Test Solution Preparation: A stock solution of **Isoxathion** is prepared in either water or n-octanol.
- Partitioning: A measured volume of the stock solution and the other solvent are combined in a suitable vessel (e.g., a separatory funnel or a centrifuge tube). The mixture is then agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached.
- Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.
- Analysis: The concentration of **Isoxathion** in each phase is determined using a suitable analytical method like HPLC.
- Calculation: The partition coefficient (K_{ow}) is calculated as the ratio of the concentration of **Isoxathion** in the n-octanol phase to its concentration in the water phase. The $\log K_{ow}$ is the base-10 logarithm of this value.

Soil Organic Carbon-Water Partitioning Coefficient (K_{oc}): Batch Equilibrium Method (OECD 106)

This method directly measures the adsorption of a chemical to soil.

Principle: A solution of the test substance in a calcium chloride solution (to mimic soil water) is equilibrated with a known amount of soil. After equilibration, the concentrations of the substance in the solution and adsorbed to the soil are determined.

Detailed Methodology:

- Soil and Solution Preparation: A set of different soil types with varying organic carbon content is used. A solution of **Isoxathion** is prepared in 0.01 M calcium chloride solution.
- Equilibration: A known mass of soil is mixed with a known volume of the **Isoxathion** solution in a centrifuge tube. The tubes are then agitated at a constant temperature for a period sufficient to reach equilibrium (typically 24-48 hours).

- Separation: The soil and solution phases are separated by centrifugation.
- Analysis: The concentration of **Isoxathion** remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
- Calculation: The soil-water distribution coefficient ($K_{d_}$) is calculated for each soil. The $K_{oc_}$ is then determined by dividing the $K_{d_}$ by the fraction of organic carbon in the respective soil.

Environmental Fate and Degradation Pathways

Isoxathion undergoes transformation in the environment through both abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial metabolism in soil.

Hydrolysis

Isoxathion is an organothiophosphate ester, and the P-O-isoxazole bond is susceptible to hydrolysis, particularly under alkaline conditions.^[2] The primary hydrolysis product is 3-hydroxy-5-phenylisoxazole.^[2]

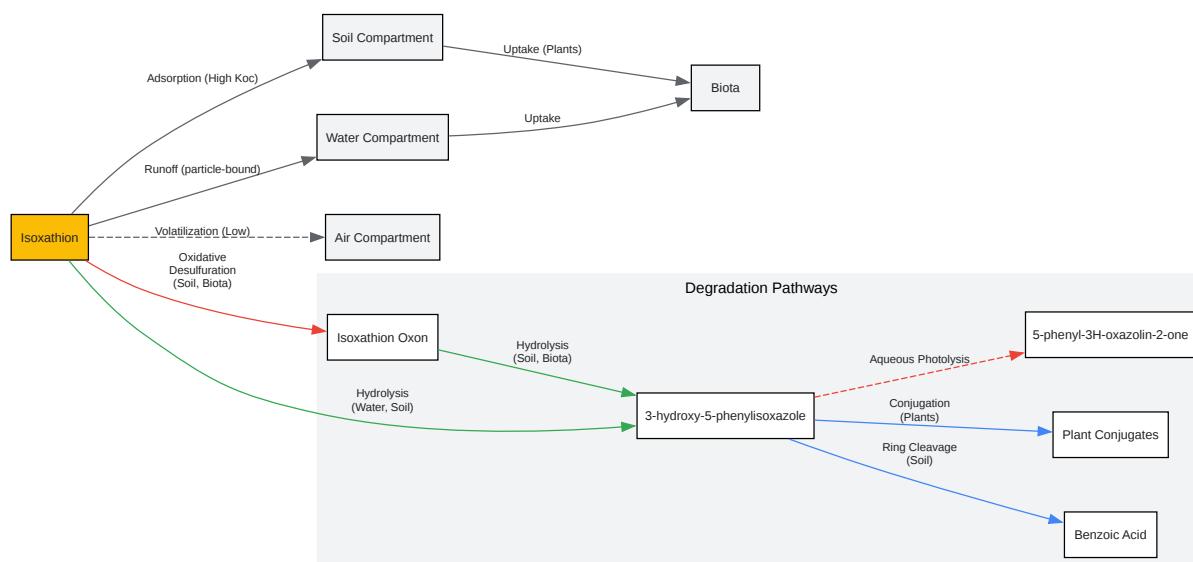
Photolysis

In the presence of sunlight, **Isoxathion** can undergo photolytic degradation in water. The aqueous photolytic half-life has been reported to be in the range of 12-18 days.^[1] The hydrolysis product, 3-hydroxy-5-phenylisoxazole, can further undergo a photolytic rearrangement to yield 5-phenyl-3H-oxazolin-2-one.^[2]

Metabolism in Soil and Plants

In soil and plants, the principal metabolic pathway for **Isoxathion** involves several key steps. The initial step is often oxidative desulfurization to its more toxic oxon analog. This is followed by hydrolysis of the P-O-isoxazole bond to form 3-hydroxy-5-phenylisoxazole.^[2] In plants, this metabolite is rapidly conjugated with sugars, such as glucose.^[2] In soil, 3-hydroxy-5-phenylisoxazole can be further metabolized through the opening of the isoxazole ring, leading to the formation of various metabolites, with benzoic acid being a significant one.^[2]

The following diagram illustrates the conceptual environmental fate and transport pathways of **Isoxathion**.



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Environmental fate and degradation of **Isoxathion**.

Conclusion

The physicochemical properties of **Isoxathion**, particularly its low water solubility, low vapor pressure, high octanol-water partition coefficient, and very high soil organic carbon-water partitioning coefficient, indicate that it is a non-volatile and immobile compound in the

environment with a propensity to adsorb strongly to soil and potentially bioaccumulate. Its persistence is moderate, with degradation occurring through hydrolysis, photolysis, and microbial metabolism in soil and plants, leading to the formation of several metabolites. The data and methodologies presented in this guide are fundamental for conducting robust environmental risk assessments and for the development of predictive models for **Isoxathion** and similar compounds.

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